2-Chloro-4-methylbenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPMNRDGMUPWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543647 | |

| Record name | 2-Chloro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50817-80-6 | |

| Record name | 2-Chloro-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Scientist's Guide to 2-Chloro-4-methylbenzaldehyde: Physicochemical Properties, Reactivity, and Synthetic Utility

Abstract: This technical guide provides an in-depth analysis of 2-Chloro-4-methylbenzaldehyde (CAS No. 50817-80-6), a key aromatic aldehyde intermediate. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explore the causal relationships between the compound's structure and its physical and chemical properties. We will dissect its spectroscopic signature, analyze the electronic effects governing its reactivity, and present its strategic applications in the fields of pharmaceutical and agrochemical synthesis. This guide is intended for researchers, process chemists, and drug development professionals who require a functional and mechanistic understanding of this versatile chemical building block.

Molecular Identity and Physicochemical Properties

This compound is an aromatic aldehyde whose utility is defined by the specific arrangement of its functional groups on the benzene ring. Understanding its fundamental properties is the first step in its effective application.

Chemical Identifiers

A consistent and accurate identification is critical for regulatory compliance and scientific reproducibility.

| Identifier | Value |

| CAS Number | 50817-80-6[1] |

| Molecular Formula | C₈H₇ClO[1][2] |

| Molecular Weight | 154.59 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Chloro-p-tolualdehyde, 3-Chloro-4-formyltoluene[3] |

Physical Properties

The physical state and solubility parameters dictate the handling, storage, and reaction conditions for this compound.

| Property | Value | Source(s) |

| Appearance | Solid, Light yellow to yellow | [4][5] |

| Melting Point | 27-30 °C | [4] |

| Boiling Point | 100-103 °C @ 4 Torr | [3][4] |

| Density (Predicted) | 1.195 ± 0.06 g/cm³ | [3][4] |

| Solubility | Low solubility in water; Soluble in organic solvents like ethanol, ether, benzene.[6] | |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C.[3][4] |

The low melting point of this compound means it can exist as either a solid or liquid at or near ambient laboratory temperatures, a crucial consideration for material transfer and reaction setup.[4] Its low water solubility is typical for substituted aromatic compounds and necessitates the use of organic solvents for most synthetic applications.[6]

Spectroscopic Signature for Structural Verification

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. The following section outlines the expected spectroscopic data for this compound, providing a baseline for quality control.

Predicted Spectral Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most direct method for confirming the structure. Key expected signals include a singlet for the aldehydic proton between δ 9.9-10.4 ppm, a singlet for the methyl protons around δ 2.4 ppm, and a set of three protons in the aromatic region (δ 7.2-7.9 ppm) with splitting patterns dictated by their coupling constants.[7][8]

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic carbonyl carbon peak around δ 190-192 ppm.[9] Other key signals include the methyl carbon near δ 21 ppm and several distinct peaks for the aromatic carbons, including the two quaternary carbons attached to the chloro and aldehyde groups.

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band around 1700-1710 cm⁻¹ is indicative of the conjugated aldehyde C=O stretch.[7][8] Two weaker bands for the aldehydic C-H stretch can be found near 2720 cm⁻¹ and 2820 cm⁻¹ . Aromatic C-H stretches appear above 3000 cm⁻¹, while the C-Cl bond shows a signal in the fingerprint region.[7]

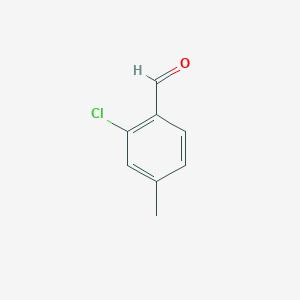

Caption: Molecular Structure of this compound.

Workflow: Acquiring and Interpreting ¹H NMR Spectra

This protocol outlines a self-validating system for the routine quality control analysis of this compound.

Objective: To confirm the identity and assess the purity of a sample of this compound.

Materials:

-

Sample of this compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pasteur pipette

-

NMR Spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of the this compound sample directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial. Gently swirl to dissolve the solid completely. The deuterated solvent provides the field lock for the spectrometer, and TMS serves as the internal standard (δ 0.00 ppm).

-

Transfer: Using a clean Pasteur pipette, transfer the solution to an NMR tube.

-

Acquisition: Insert the tube into the NMR spectrometer. Follow the instrument-specific software instructions to lock, shim, and acquire a standard proton spectrum. A typical acquisition involves 8 to 16 scans.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis & Interpretation:

-

Calibrate: Set the TMS peak to δ 0.00 ppm.

-

Identify Signals: Locate the key signals as described in Section 2.1: the aldehyde singlet (~10 ppm), the aromatic multiplet (~7-8 ppm), and the methyl singlet (~2.4 ppm).

-

Integrate: Integrate the identified peaks. The ratio of the integrals should correspond to the number of protons (e.g., 1H : 3H : 3H).

-

Purity Assessment: Look for any extraneous peaks. The presence of significant unidentifiable signals may indicate impurities. Compare the spectrum to a known reference standard if available.

-

Chemical Reactivity: A Tale of Two Substituents

The synthetic utility of this compound is governed by the electronic interplay between the aldehyde group and the chloro and methyl substituents on the aromatic ring.

The Electrophilic Aldehyde Core

Like all aldehydes, the carbonyl carbon is electrophilic due to the polarization of the C=O bond. This makes it a prime target for nucleophilic attack, underpinning reactions such as Grignard additions, Wittig olefinations, and Schiff base formations.[6][10] Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the benzene ring donates electron density through resonance, slightly reducing the carbonyl carbon's electrophilicity.[10]

Electronic Effects of Chloro and Methyl Groups

The unique reactivity of this molecule stems from the competing electronic effects of its substituents.

-

Chlorine (at C2): The chlorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect pulls electron density away from the aromatic ring and, importantly, from the carbonyl carbon. This significantly increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive toward nucleophiles compared to unsubstituted benzaldehyde or 4-methylbenzaldehyde.[10]

-

Methyl (at C4): The methyl group exerts a weak electron-donating effect (+I and hyperconjugation) . This effect pushes electron density into the ring, which would normally decrease the electrophilicity of the carbonyl carbon.

The Net Result: The strong, distance-dependent inductive withdrawal from the ortho-positioned chlorine atom is the dominant electronic factor. It overrides the weaker donating effect of the para-methyl group, leading to a highly activated aldehyde functional group for nucleophilic addition reactions.[10]

Sources

- 1. This compound | C8H7ClO | CID 13553331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 50817-80-6 [smolecule.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound CAS#: 50817-80-6 [m.chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. ojs.wiserpub.com [ojs.wiserpub.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-METHYL BENZALDEHYDE EXAMPLE IN SPECTROSCOPY [orgspectroscopyint.blogspot.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Chloro-4-methylbenzaldehyde: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-4-methylbenzaldehyde, a key aromatic aldehyde intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core chemical identity, reliable synthesis protocols, significant applications, and essential safety protocols, grounding all information in authoritative scientific literature and field-proven insights.

Core Chemical Identity and Structure

This compound, also known by its synonym 2-Chloro-p-tolualdehyde, is a disubstituted aromatic aldehyde. Its structure is characterized by a benzene ring functionalized with an aldehyde group (-CHO), a chlorine atom (-Cl), and a methyl group (-CH₃). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2]

The strategic placement of these functional groups dictates its chemical reactivity and utility. The aldehyde group is a versatile handle for numerous organic transformations, while the electron-withdrawing chlorine and electron-donating methyl group ortho and para to the aldehyde, respectively, influence the reactivity of the aromatic ring and the carbonyl group.

Key Identifiers:

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its application in experimental design, particularly for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| Molecular Weight | 154.59 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid or liquid | [3] |

| Melting Point | 27-30 °C | [3] |

| Boiling Point | 100-103 °C (at 4 Torr) | [3][4] |

| Density | ~1.195 g/cm³ (Predicted) | [3][4] |

| Form | Solid below 27 °C, liquid above 30 °C | [3] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through various routes, often involving the formylation of a corresponding toluene derivative. A robust and widely applicable method is the conversion of an aromatic amine to an aldehyde via a diazonium salt intermediate, a process based on the Beech reaction. This self-validating system ensures high specificity in the placement of the aldehyde group.

The following protocol is a representative methodology adapted from established procedures for synthesizing substituted benzaldehydes. The starting material is 2-chloro-4-methylaniline.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Chloro-4-methylaniline

-

Part 1: Preparation of the Diazonium Salt

-

Rationale: The conversion of the primary amine to a diazonium group creates an excellent leaving group (N₂) for subsequent nucleophilic substitution. This reaction must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.

-

Procedure: a. In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-chloro-4-methylaniline (1 eq.) in a mixture of concentrated hydrochloric acid and water. b. Cool the mixture to 0 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (1 eq.) in water and add it dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. d. Stir for an additional 20 minutes at 0-5 °C to ensure complete formation of 2-chloro-4-methylbenzenediazonium chloride.

-

-

Part 2: Formylation Reaction

-

Rationale: The diazonium salt is reacted with a formylating agent equivalent, such as formaldoxime. The subsequent acidic hydrolysis of the intermediate oxime yields the desired aldehyde. This two-step process is a classic method for introducing an aldehyde group onto an aromatic ring.

-

Procedure: a. In a separate flask, prepare a solution of formaldoxime. b. Add the cold diazonium salt solution from Part 1 to the formaldoxime solution while maintaining a controlled temperature. c. After the addition is complete, allow the reaction to proceed for 1-2 hours. d. Add concentrated sulfuric acid slowly and heat the mixture under reflux for 2 hours to hydrolyze the intermediate.

-

-

Part 3: Work-up and Purification

-

Rationale: A standard aqueous work-up is required to isolate the organic product from the acidic reaction mixture and inorganic salts. Vacuum distillation is an effective method for purifying aldehydes with moderate boiling points.

-

Procedure: a. Cool the reaction mixture and extract the product into an organic solvent like diethyl ether (3x). b. Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a saturated brine solution. c. Dry the organic layer over anhydrous sodium sulfate and filter. d. Remove the solvent under reduced pressure. e. Purify the resulting crude oil by vacuum distillation to yield pure this compound.[5]

-

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a valuable building block in the synthesis of more complex molecules.[2][6]

-

Pharmaceutical Intermediate: Its primary application is as a precursor in the synthesis of various pharmaceutical compounds.[2] The aldehyde functional group allows for the construction of heterocyclic scaffolds common in medicinal chemistry, such as quinazolines and Schiff bases, which are known to exhibit a wide range of biological activities.[7][8]

-

Scaffold for Drug Discovery: The substituted benzene ring acts as a rigid scaffold. Medicinal chemists can modify the aldehyde group or perform further substitutions on the ring to synthesize libraries of compounds for screening against biological targets.[2]

-

Enzyme Inhibition Studies: Some studies have explored this compound and its derivatives as potential inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism.[2] Understanding these interactions is crucial for predicting drug-drug interactions and metabolic stability.

-

Agrochemicals and Materials Science: Derivatives of this compound may be used in the development of agrochemicals for pest control.[2] Furthermore, the presence of both electron-donating and electron-withdrawing groups can influence its optoelectronic properties, making it a candidate for research in materials science.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound due to its hazard profile.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[6]

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[6]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10] Eyewash stations and safety showers must be readily accessible.[10]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage:

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][10]

-

Inert Atmosphere: For long-term stability, it is recommended to store under an inert gas like nitrogen or argon to prevent oxidation of the aldehyde group.[3][4]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[10][11]

Conclusion

This compound is a functionally rich aromatic intermediate with significant utility in organic synthesis. Its defined structure and predictable reactivity make it a reliable precursor for complex molecules in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is essential for its safe and effective application in research and development.

References

-

PubChem. This compound | C8H7ClO. National Center for Biotechnology Information. [Link]

-

Georganics. This compound - High purity. [Link]

-

ChemSynthesis. 2,3-dichloro-4-methylbenzaldehyde. [Link]

-

YouTube. 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. [Link]

-

Chemdad. This compound. [Link]

-

PubChem. 4-chloro-2-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Chloro-6-fluoro-3-methylbenzaldehyde. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Wikipedia. 4-Methylbenzaldehyde. [Link]

-

Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

-

FCE. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

-

ChemSynthesis. 2-methylbenzaldehyde. [Link]

Sources

- 1. This compound | C8H7ClO | CID 13553331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 50817-80-6 [smolecule.com]

- 3. This compound CAS#: 50817-80-6 [m.chemicalbook.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound - High purity | EN [georganics.sk]

- 7. ojs.wiserpub.com [ojs.wiserpub.com]

- 8. benchchem.com [benchchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to Zomepirac: A Pyrrole-Acetic Acid NSAID

An Important Note on Chemical Identification: This guide focuses on the non-steroidal anti-inflammatory drug (NSAID) Zomepirac. The provided CAS number, 50817-80-6, corresponds to the chemical intermediate 2-Chloro-4-methylbenzaldehyde[1][2][3]. This discrepancy is addressed to ensure clarity for the reader. The correct CAS number for Zomepirac is 33369-31-2[4].

Introduction

Zomepirac, developed by McNeil Pharmaceutical, emerged in the early 1980s as a potent, orally effective non-steroidal anti-inflammatory drug with significant analgesic and antipyretic properties[4]. Marketed under the brand name Zomax, its efficacy in managing mild to severe pain, including postoperative pain, positioned it as a formidable competitor to existing analgesics, even showing comparable efficacy to morphine in some clinical settings[4]. However, its promising journey was cut short due to rare but severe anaphylactic reactions, leading to its withdrawal from the market in March 1983[4]. This guide provides a comprehensive technical overview of Zomepirac, delving into its chemical characteristics, mechanism of action, synthesis, and the critical toxicological findings that led to its discontinuation.

Chemical Profile and Physicochemical Properties

Zomepirac is chemically designated as 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid[4]. It belongs to the pyrrole-acetic acid class of NSAIDs, a structural distinction from the more common benzene-ring-containing NSAIDs[4]. The sodium salt dihydrate form, Zomepirac Sodium (CAS 64092-49-5), was the active pharmaceutical ingredient in Zomax[5].

| Property | Value | Source |

| Molecular Formula | C15H14ClNO3 | [4] |

| Molar Mass | 291.73 g·mol−1 | [4] |

| Appearance | Light Yellow Solid | [] |

| Melting Point | >273°C (dec.) | [] |

| Solubility | Soluble in DMSO | [] |

Mechanism of Action: Prostaglandin Synthesis Inhibition

Like other NSAIDs, Zomepirac's therapeutic effects are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes[7]. By blocking COX, Zomepirac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[5]. This inhibition of prostaglandin synthesis accounts for its potent analgesic, anti-inflammatory, and antipyretic actions[5][][7].

Caption: Zomepirac's inhibitory effect on the cyclooxygenase pathway.

Chemical Synthesis

The synthesis of Zomepirac can be achieved through a modified Hantzsch pyrrole synthesis. The key steps involve the reaction of diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine to form a pyrrole intermediate. Subsequent saponification, monoesterification, and thermal decarboxylation yield a key ester. This ester is then acylated with N,N-dimethyl-p-chlorobenzamide, and a final saponification step produces Zomepirac[4].

Caption: A simplified workflow of Zomepirac synthesis.

Clinical Efficacy and Applications

Zomepirac was indicated for the management of mild to severe pain[4]. Numerous clinical trials demonstrated its superiority over aspirin and codeine alone, and its efficacy was comparable to analgesic combinations containing opioids[4]. Its potent analgesic effects made it a preferred choice for various pain states, including postoperative pain[4].

The Anaphylaxis Enigma and Withdrawal

The promising clinical profile of Zomepirac was overshadowed by its association with a low but unpredictable incidence of severe anaphylactic reactions[4]. Investigations revealed that Zomepirac itself is not the direct cause of these reactions. Instead, a reactive metabolite, an acyl-glucuronide formed by UDP-glucuronosyltransferase (UGT) enzymes, is the culprit. This metabolite can irreversibly bind to plasma albumin, forming haptens that trigger an immune response in susceptible individuals, leading to anaphylaxis[4]. The inability to predict which patients would experience this severe adverse event led to the voluntary withdrawal of Zomepirac from the market[4].

Caption: The metabolic pathway leading to Zomepirac-induced anaphylaxis.

Safety and Toxicology

Beyond the critical issue of anaphylaxis, Zomepirac, as an NSAID, carried the class-typical risks of gastrointestinal issues[7]. Toxicological information indicates that the dihydrate sodium salt has an RTECS number of UX9277000[8]. General safety precautions for similar aromatic aldehydes include potential irritation to the skin, eyes, and respiratory system[2].

Conclusion

Zomepirac stands as a significant case study in drug development, highlighting the critical importance of post-marketing surveillance and the investigation of idiosyncratic adverse drug reactions. While its clinical efficacy was undeniable, the unpredictable nature of its severe anaphylactic side effects, mediated by a reactive metabolite, ultimately led to its withdrawal. The story of Zomepirac underscores the complex interplay between drug metabolism, immunogenicity, and patient safety, offering valuable lessons for contemporary drug discovery and development professionals.

References

-

Zomepirac - Wikipedia. Wikipedia. [Link]

-

Zomepirac Sodium | C15H17ClNNaO5 | CID 23663418 - PubChem. National Center for Biotechnology Information. [Link]

-

Zomepirac (sodium salt) | CAS#:64092-48-4 | Chemsrc. Chemsrc. [Link]

Sources

- 1. This compound CAS#: 50817-80-6 [m.chemicalbook.com]

- 2. Buy this compound | 50817-80-6 [smolecule.com]

- 3. This compound 97 50817-80-6 [sigmaaldrich.com]

- 4. Zomepirac - Wikipedia [en.wikipedia.org]

- 5. Zomepirac Sodium | C15H17ClNNaO5 | CID 23663418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 64092-48-4: zomepirac sodium | CymitQuimica [cymitquimica.com]

- 8. Zomepirac (sodium salt) | CAS#:64092-48-4 | Chemsrc [chemsrc.com]

2-Chloro-4-methylbenzaldehyde molecular weight and formula

An In-depth Technical Guide to 2-Chloro-4-methylbenzaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (C₈H₇ClO), a pivotal aromatic aldehyde intermediate. The document details its fundamental physicochemical properties, established synthetic methodologies, and characteristic chemical reactivity. Special emphasis is placed on its significant role as a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide serves as an essential resource for researchers, chemists, and professionals in drug discovery and fine chemical synthesis, offering detailed experimental protocols, mechanistic insights, and critical safety information.

Introduction

This compound, also known as 2-chloro-p-tolualdehyde, is a disubstituted aromatic aldehyde. Its structure, featuring a benzaldehyde core with chlorine and methyl groups at positions 2 and 4, respectively, imparts a unique reactivity profile that makes it a valuable precursor in multi-step organic syntheses. The presence of three distinct functional moieties—the aldehyde, the chloro group, and the methyl group on an aromatic ring—provides multiple reaction sites for constructing complex molecular architectures. This versatility has established this compound as a key intermediate in the synthesis of a range of commercial products, most notably in the pharmaceutical and agrochemical sectors.[1] Its derivatives have been explored for various biological activities, including potential inhibition of cytochrome P450 enzymes and antimicrobial properties, highlighting its importance in medicinal chemistry.[1]

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are foundational to its handling, application, and analysis. It is typically a solid at room temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO | [1][2] |

| Molecular Weight | 154.59 g/mol | [1][2] |

| CAS Number | 50817-80-6 | [1] |

| Appearance | Solid | |

| Melting Point | 27-30 °C | |

| IUPAC Name | This compound | [2] |

| SMILES String | CC1=CC(=C(C=C1)C=O)Cl | [2] |

| InChI Key | OSPMNRDGMUPWNO-UHFFFAOYSA-N | [2] |

Characterization of this compound is routinely performed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbon atoms. Infrared (IR) spectroscopy typically shows a characteristic strong absorption band for the aldehyde carbonyl (C=O) stretch. Mass Spectrometry (MS) is employed to confirm the molecular weight and fragmentation pattern, which is consistent with the assigned structure. Purity analysis is most commonly conducted using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established chemical routes. The choice of method often depends on the availability of starting materials, desired scale, and economic viability.

Common Synthetic Routes:

-

Chlorination of p-Tolualdehyde: This direct approach involves the electrophilic aromatic substitution of p-tolualdehyde (4-methylbenzaldehyde). The reaction requires a chlorinating agent, such as chlorine gas or sulfuryl chloride, and a Lewis acid catalyst. The primary challenge is controlling the regioselectivity to favor chlorination at the ortho-position to the aldehyde.

-

Gattermann–Koch Reaction: This classic formylation method can be applied to 2-chloro-1-methylbenzene (o-chlorotoluene). The reaction introduces the formyl (-CHO) group onto the aromatic ring using carbon monoxide and hydrogen chloride under high pressure, catalyzed by a mixture of aluminum chloride and copper(I) chloride.[1]

-

Oxidation of 2-Chloro-4-methylbenzyl Alcohol: If the corresponding benzyl alcohol is available, it can be oxidized to the aldehyde using a variety of mild oxidizing agents, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), to prevent over-oxidation to the carboxylic acid.

Below is a representative workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound via chlorination.

Detailed Experimental Protocol: Chlorination of p-Tolualdehyde

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

-

Materials:

-

p-Tolualdehyde (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (0.1 eq)

-

Dichloromethane (anhydrous)

-

Ice water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Reaction Setup: To a dry three-neck flask under a nitrogen atmosphere, add p-tolualdehyde and anhydrous dichloromethane. Cool the flask to 0°C using an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride to the stirred solution. The catalyst is hygroscopic and should be handled quickly.

-

Reagent Addition: Add sulfuryl chloride dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

-

Reaction Monitoring: Stir the reaction at 0-5°C for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS to check for the consumption of the starting material.

-

Work-up: Once the reaction is complete, slowly pour the mixture into a beaker of ice water to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine. Self-Validation Note: The bicarbonate wash is complete when gas evolution (CO₂) ceases.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

-

Applications in Research and Drug Development

The strategic placement of the chloro, methyl, and aldehyde groups makes this compound a highly valuable building block for creating more complex molecules with desired biological or material properties.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The aldehyde group is a versatile handle for forming new carbon-carbon or carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations. These reactions are fundamental in building the core scaffolds of many drug candidates.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to synthesize novel pesticides and herbicides. The specific substitution pattern can be fine-tuned to target biological pathways in pests or weeds.[1]

-

Flavor and Fragrance: The aromatic nature of the compound allows for its use in creating specific flavoring and fragrance formulations.[1]

-

Material Science: The molecule's electronic properties, influenced by the electron-withdrawing chlorine and electron-donating methyl group, make it a candidate for research into new organic materials for applications like organic light-emitting diodes (OLEDs).[1]

Caption: Role of this compound as a versatile chemical intermediate.

Analytical Methodologies

Accurate analysis of this compound is critical for quality control, reaction monitoring, and stability testing. HPLC is the most common technique for assessing purity.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method that can be optimized for specific equipment and requirements.

-

Instrumentation and Conditions:

-

HPLC System: A standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Method Development Note: A gradient elution may be required to resolve impurities with different polarities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~254 nm (or a more specific λmax determined by UV scan).

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound in acetonitrile at a concentration of ~1 mg/mL. Prepare a working standard by diluting the stock solution to ~0.1 mg/mL with the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

-

Data Processing: Identify the peak for this compound based on the retention time of the reference standard. Calculate the purity using the area percent method. For higher accuracy, a calibration curve can be generated using multiple standard concentrations.

-

Safety and Handling

This compound presents several hazards that require appropriate safety precautions.

-

Hazard Classifications: It is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2][3]

-

GHS Hazard Statements: H302, H315, H318, H335.[2]

-

Precautionary Measures:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Avoid breathing dust, fumes, or vapors.[3]

-

In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[3]

-

If swallowed, call a poison center or doctor if you feel unwell.[3]

-

Conclusion

This compound is a compound of significant industrial and academic interest. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an indispensable intermediate in the synthesis of high-value products, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its chemistry, handling requirements, and analytical methods, as detailed in this guide, is essential for its safe and effective utilization in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13553331, this compound. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

Sources

An In-depth Technical Guide: Unraveling the Reactivity of the Aldehyde Group in 2-Chloro-4-methylbenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-methylbenzaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility stems from the nuanced reactivity of the aldehyde functional group, which is electronically and sterically modulated by the chloro and methyl substituents on the aromatic ring. This guide provides a comprehensive analysis of these governing factors, offering a detailed exploration of the compound's reactivity in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactions and provide field-proven experimental protocols to empower researchers in leveraging this versatile building block for advanced molecular design.

The Electronic and Steric Landscape of the Aldehyde Moiety

The reactivity of the aldehyde group in this compound is a direct consequence of the interplay between the electronic effects of the chlorine and methyl substituents and the steric hindrance imposed by the ortho-chloro group.

1.1. Electronic Influence of Substituents

The carbonyl carbon of an aldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond.[2] Substituents on the aromatic ring can either enhance or diminish this electrophilicity.

-

The Chloro Group (Ortho Position): The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly depletes electron density from the benzene ring and, by extension, from the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] While chlorine also possesses a lone pair that can participate in a resonance-donating effect (+R), the inductive effect is generally considered dominant for halogens in influencing the reactivity of benzaldehyde derivatives.[4]

-

The Methyl Group (Para Position): The methyl group is an electron-donating group. It exerts a positive inductive effect (+I) and a hyperconjugative effect, both of which push electron density into the aromatic ring.[5] This donation of electron density partially counteracts the electron-withdrawing effect of the chlorine atom, slightly reducing the overall electrophilicity of the carbonyl carbon compared to a benzaldehyde substituted only with a chloro group.

Net Electronic Effect: The net result is a highly activated aldehyde group that is more reactive towards nucleophiles than benzaldehyde or 4-methylbenzaldehyde, but potentially less reactive than 2-chlorobenzaldehyde.

1.2. Steric Hindrance

The placement of the chlorine atom at the ortho position relative to the aldehyde group introduces significant steric hindrance.[6][7] This bulkiness can impede the approach of large nucleophiles to the carbonyl carbon, potentially slowing down reaction rates or favoring the formation of specific stereoisomers.[5][7] This steric factor is a critical consideration in planning synthetic routes involving this molecule.

Key Reaction Classes and Mechanistic Insights

The modulated reactivity of this compound makes it a versatile substrate for a variety of organic transformations.

2.1. Nucleophilic Addition Reactions

Nucleophilic addition is the cornerstone of aldehyde chemistry, leading to the formation of a wide array of functional groups.[2][8][9]

Grignard Reactions: Forging Carbon-Carbon Bonds

The addition of organomagnesium halides (Grignard reagents) to this compound provides a powerful method for constructing new carbon-carbon bonds and synthesizing secondary alcohols.[10][11][12] The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.[10][12][13]

Experimental Protocol: Synthesis of 1-(2-chloro-4-methylphenyl)ethanol via Grignard Reaction

-

Materials: this compound (1.0 eq), magnesium turnings (1.2 eq), methyl iodide (1.2 eq), anhydrous diethyl ether, 1 M HCl (aq), saturated NH4Cl (aq).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add magnesium turnings and a crystal of iodine in anhydrous diethyl ether.

-

Add a solution of methyl iodide in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (methylmagnesium iodide). The disappearance of the iodine color and gentle reflux indicates reaction initiation.

-

Once the Grignard reagent is formed, cool the flask to 0 °C in an ice bath.

-

Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[14] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[14][15][16] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[16] The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.[16][17]

Experimental Protocol: Synthesis of 1-chloro-2-methyl-4-(prop-1-en-1-yl)benzene

-

Materials: this compound (1.0 eq), ethyltriphenylphosphonium bromide (1.1 eq), potassium tert-butoxide (1.1 eq), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise to generate the ylide (a deep orange/red color should appear).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the product via column chromatography to separate the alkene from triphenylphosphine oxide.

-

2.2. Oxidation to Carboxylic Acid

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, 2-chloro-4-methylbenzoic acid, a valuable synthetic intermediate. Common oxidizing agents include potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), and sodium chlorite (NaClO2).[1]

| Oxidizing Agent | Typical Conditions | Yield (%) | Reference |

| KMnO4 | Acetone/water, reflux | 85-95 | [1] |

| Jones Reagent | Acetone, 0 °C to rt | ~90 | |

| NaClO2 | t-BuOH/water, NaH2PO4 | >95 | N/A |

Experimental Protocol: Oxidation using Potassium Permanganate

-

Materials: this compound (1.0 eq), potassium permanganate (2.0 eq), acetone, water, 10% H2SO4 (aq).

-

Procedure:

-

Dissolve this compound in acetone in a round-bottom flask.

-

Slowly add a solution of potassium permanganate in water to the stirred aldehyde solution. A brown precipitate of MnO2 will form.

-

Heat the mixture to reflux for 1-2 hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the MnO2 precipitate.

-

Acidify the filtrate with 10% H2SO4 to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

2.3. Reduction to Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-chloro-4-methylphenyl)methanol, using mild reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).[1] NaBH4 is often preferred for its chemoselectivity and ease of handling.[1]

Experimental Protocol: Reduction using Sodium Borohydride

-

Materials: this compound (1.0 eq), sodium borohydride (1.5 eq), methanol.

-

Procedure:

-

Dissolve this compound in methanol in a flask and cool to 0 °C.

-

Add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, stir the reaction at room temperature for 1 hour.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the alcohol.

-

2.4. Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceuticals.[18][19][20] The reaction involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by in-situ reduction.[18][19]

Experimental Protocol: Two-Step Reductive Amination with Benzylamine

-

Materials: this compound (1.0 eq), benzylamine (1.0 eq), sodium triacetoxyborohydride (1.5 eq), dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound and benzylamine in DCM.

-

Stir the mixture at room temperature for 1 hour to form the imine.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Stir at room temperature overnight.

-

Quench the reaction with saturated aqueous NaHCO3.

-

Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

-

Purify the resulting secondary amine by column chromatography.

-

Visualization of Concepts

Logical Relationships

Caption: Interplay of electronic and steric effects on the reactivity of this compound.

Experimental Workflow: Grignard Reaction

Caption: Step-by-step workflow for the synthesis of a secondary alcohol via a Grignard reaction.

Conclusion

The reactivity of the aldehyde group in this compound is a finely tuned system governed by the competing electronic effects of its chloro and methyl substituents and the steric constraints imposed by the ortho-chloro group. This guide has illuminated how these factors dictate the compound's behavior in fundamental organic reactions, including nucleophilic additions, oxidation, reduction, and reductive amination. The provided protocols serve as a practical starting point for researchers to harness the synthetic potential of this versatile molecule. A thorough understanding of these principles is paramount for the rational design of synthetic routes and the successful development of novel chemical entities in the pharmaceutical and materials science industries.

References

-

Organic & Biomolecular Chemistry. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. RSC Publishing. Retrieved from [Link]

-

SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Retrieved from [Link]

-

Indian Academy of Sciences. (1993). Separation of polar and sterlc effects in the oxidation of ortho-substituted benzaldehydes by ethyl chlorocarbamate. Retrieved from [Link]

-

Arkat USA. (n.d.). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Retrieved from [Link]

-

YouTube. (2022, August 17). The Wittig Reaction. Retrieved from [Link]

-

Indian Academy of Sciences. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Retrieved from [Link]

-

Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

-

ACS Publications. (n.d.). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Reddit. (n.d.). How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. r/chemhelp. Retrieved from [Link]

-

ResearchGate. (2015). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved from [Link]

-

ACS Publications. (n.d.). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-chloro-4-dimethylamino-. NIST WebBook. Retrieved from [Link]

-

Quora. (2020, July 17). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.

-

Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

-

University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7ClO). Retrieved from [Link]

-

ACS Publications. (n.d.). Electronic effects in the reaction of propionaldehyde oxide with substituted benzaldehydes. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2015). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylbenzaldehyde. National Institutes of Health. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

-

ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

-

OpenStax. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

-

Fine Chemical Engineering. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 19.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Georganics. (n.d.). This compound - High purity. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 9). 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

-

LookChem. (n.d.). Cas 529-20-4,2-Methylbenzaldehyde. Retrieved from [Link]

Sources

- 1. Buy this compound | 50817-80-6 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ojs.wiserpub.com [ojs.wiserpub.com]

- 4. reddit.com [reddit.com]

- 5. benchchem.com [benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. leah4sci.com [leah4sci.com]

- 11. Grignard Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scispace.com [scispace.com]

- 19. Reductive Amination of Aldehydes and Ketones [unacademy.com]

- 20. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

The Unfolding Therapeutic Potential of 2-Chloro-4-methylbenzaldehyde Derivatives: A Technical Guide

Foreword: The Architectural Promise of a Substituted Benzaldehyde

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the design of novel therapeutic agents. Its inherent reactivity and the tunable nature of its aromatic ring provide a versatile platform for structural modification and the exploration of diverse biological activities. This guide focuses on a specific, yet promising, member of this family: 2-chloro-4-methylbenzaldehyde and its derivatives. The strategic placement of a chloro group at the ortho position and a methyl group at the para position imparts a unique electronic and steric profile, influencing its interactions with biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, aiming to elucidate the synthesis, biological activities, and mechanistic underpinnings of this intriguing class of compounds.

The Synthetic Gateway: Crafting this compound and Its Progeny

The journey to uncovering the biological potential of this compound derivatives begins with their synthesis. The parent compound, this compound, is a valuable intermediate for creating a diverse library of molecules.[1] Several synthetic routes to the core structure have been established, each with its own set of advantages and challenges.

Common Synthetic Methodologies:

-

Chlorination of p-Tolualdehyde: This approach involves the direct chlorination of p-tolualdehyde using chlorine gas or other chlorinating agents under controlled reaction conditions.[1]

-

Formylation of 2-Chloro-4-methylphenol: This method utilizes formylating agents like paraformaldehyde to introduce the aldehyde functional group onto the 2-chloro-4-methylphenol backbone.[1]

-

Bromination followed by Formylation: Starting from 2-bromo-4-methylbenzene, a subsequent formylation step can yield the desired this compound.[1]

The aldehyde functional group of this compound serves as a reactive handle for further derivatization, most notably through condensation reactions to form Schiff bases and other related structures.[2]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines a general procedure for the synthesis of a Schiff base from 2-chlorobenzaldehyde, which can be adapted for this compound.[3]

Materials:

-

2-Chlorobenzaldehyde (or this compound)

-

An appropriate primary amine (e.g., 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine)

-

Absolute ethanol

-

Natural acid catalyst (e.g., lemon juice)

-

Dimethyl sulfoxide (DMSO)

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolve the primary amine (e.g., 5 mmol of 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine) in a minimal amount of absolute ethanol in a beaker.

-

In a separate vessel, dissolve 2-chlorobenzaldehyde (10 mmol) in a minimal volume of absolute ethanol.

-

Add the 2-chlorobenzaldehyde solution dropwise to the primary amine solution while stirring.

-

Add a few drops of a natural acid catalyst, such as lemon juice (approximately 2 mL), to the reaction mixture.[3]

-

Continuously stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction, a solid product will precipitate. Filter the solid, wash it with ethanol, and recrystallize it from dimethyl sulfoxide (DMSO) to obtain the purified Schiff base.[3]

Synthesis Workflow Diagram:

Caption: A generalized workflow for the synthesis of Schiff base derivatives.

Anticancer Activity: A Promising Frontier

A significant body of research points towards the anticancer potential of benzaldehyde derivatives. These compounds have been shown to exert cytotoxic effects on various cancer cell lines through the modulation of key intracellular signaling pathways.[4] While direct studies on this compound derivatives are emerging, data from structurally related compounds provide valuable insights into their potential mechanisms of action.

Mechanism of Action: Targeting Cancer's Core Pathways

Benzaldehyde derivatives are believed to suppress major signaling pathways that are frequently hyperactivated in cancer cells, including:

-

PI3K/AKT/mTOR Pathway: Crucial for cell growth, proliferation, and survival.

-

STAT3 Pathway: Involved in cell proliferation and apoptosis.

-

NF-κB Pathway: Plays a key role in inflammation and cell survival.

-

ERK Pathway: Regulates cell division and differentiation.

By inhibiting these pathways, these derivatives can effectively halt the uncontrolled growth of cancer cells.[4] Furthermore, some derivatives have been observed to induce apoptosis (programmed cell death), a critical mechanism for eliminating cancerous cells.[4][5]

Signaling Pathways Targeted by Benzaldehyde Derivatives:

Caption: Potential signaling pathways targeted by this compound derivatives.

In Vitro Cytotoxicity Data

The cytotoxic activity of benzaldehyde derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) value, representing the concentration of a compound that inhibits 50% of cell growth, is a key metric.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7 | 4-Methylbenzamide containing 2,6-substituted purines | K562 (Leukemia) | 2.27 | [6] |

| 10 | 4-Methylbenzamide containing 2,6-substituted purines | HL-60 (Leukemia) | 1.52 | [6] |

| 28 | Benzyloxybenzaldehyde | HL-60 (Leukemia) | 1-10 | [7] |

| 30 | Benzyloxybenzaldehyde | HL-60 (Leukemia) | 1-10 | [7] |

| 31 | Benzyloxybenzaldehyde | HL-60 (Leukemia) | 1-10 | [7] |

| 14g | Quinazoline-chalcone | K-562 (Leukemia) | 0.622-1.81 | [8] |

| 16c | Pyrimidodiazepine | Multiple | High Cytotoxicity | [8] |

Note: The table presents data from derivatives of related benzaldehydes and methylbenzamides to illustrate the potential cytotoxic range.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized procedure for assessing the in vitro cytotoxicity of novel compounds.[4]

Materials:

-

Cancer cell line (e.g., A549 human lung cancer)[3]

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and antibiotics)[3]

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[4]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[4]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value for each compound.[4]

Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer properties, derivatives of chlorobenzaldehydes have demonstrated promising antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Schiff bases derived from 2-chlorobenzaldehyde have been reported to possess antimicrobial properties.[2] The imine (-C=N-) linkage in Schiff bases is often associated with their biological activity. While specific data on this compound derivatives is limited, the broader class of benzaldehydes has shown antibacterial and antifungal effects.[9][10] For instance, benzaldehyde has reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains in the range of 6 to 10 mM.[9]

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of benzaldehyde derivatives.[11][12] For example, salicylaldehyde 2-chlorobenzoyl hydrazone and its zinc complex have shown significant anti-inflammatory effects in animal models.[13][14] The mechanism of action often involves the inhibition of pro-inflammatory mediators. Some benzaldehyde derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11] Furthermore, they can reduce the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB signaling pathway.[11]

Anti-inflammatory Mechanism Workflow:

Caption: A simplified workflow of the anti-inflammatory action of benzaldehyde derivatives.

Concluding Remarks and Future Directions

The exploration of this compound and its derivatives is a burgeoning field with considerable therapeutic promise. The available data, primarily from structurally related compounds, strongly suggests that this chemical scaffold is a fertile ground for the discovery of novel anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation.

Future research should focus on:

-

Synthesis and screening of a dedicated library of this compound derivatives to establish clear structure-activity relationships.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

This technical guide provides a foundational understanding of the potential of this compound derivatives. It is our hope that this will stimulate further research and development, ultimately leading to the translation of these promising molecules into novel therapeutic interventions.

References

-

Al-Ostoot, F. H., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

-

Zakharyan, R. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]

-

ResearchGate. (n.d.). Structure–activity relationships of 2–methylbenzaldehyde analogues. ResearchGate. [Link]

-

Lessa, J. A., et al. (2011). Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes. European Journal of Medicinal Chemistry. [Link]

-

Feskov, I. O., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals. [Link]

-

Lin, C.-F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. [Link]

-

Lessa, J. A., et al. (2011). Analgesic and Anti-Inflammatory Activities of Salicylaldehyde 2-Chlorobenzoyl Hydrazone (H2LASSBio-466), Salicylaldehyde 4-Chlorobenzoyl Hydrazone (H2LASSBio-1064) and Their Zinc(II) Complexes. ResearchGate. [Link]

-

Kim, Y. H., et al. (2014). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. International Journal of Molecular Sciences. [Link]

-

Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances. [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

Li, J., et al. (2019). Anti-inflammatory prenylbenzaldehyde derivatives isolated from Eurotium cristatum. Phytochemistry. [Link]

-

Banik, B. K., et al. (2015). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Kumar, A., et al. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Medicinal Chemistry. [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. [Link]

-

de Oliveira, A. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Antibiotics. [Link]

-

Asati, V., et al. (2023). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports. [Link]

Sources

- 1. Buy this compound | 50817-80-6 [smolecule.com]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory prenylbenzaldehyde derivatives isolated from Eurotium cristatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling, Toxicity, and Safety Protocols for 2-Chloro-4-methylbenzaldehyde

This guide provides a comprehensive overview of the essential safety, toxicity, and handling information for 2-Chloro-4-methylbenzaldehyde (CAS No. 50817-80-6), tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The following sections detail the chemical and physical properties, potential hazards, toxicological profile, and procedural recommendations for safe laboratory use.

Chemical and Physical Identity

This compound is a substituted aromatic aldehyde. Its core structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a formyl (aldehyde) group. These functional groups dictate its reactivity and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | [1] |

| CAS Number | 50817-80-6 | [1] |

| Appearance | Light yellow to yellow solid below 27°C, liquid above 30°C.[2] | [2] |

| Melting Point | 27-30 °C | [2] |

| Boiling Point | 100-103 °C at 4 Torr | [2][3] |

| Density | ~1.195 g/cm³ (Predicted) | [2][3] |

| Synonyms | 2-Chloro-p-tolualdehyde, 3-Chloro-4-formyltoluene | [3] |

Hazard Identification and GHS Classification

According to aggregated GHS information, this compound is classified as a hazardous substance.[1] The primary hazards are associated with its corrosive and irritant properties.

GHS Pictograms:

Signal Word: Danger [1]

Hazard Statements:

-

H302: Harmful if swallowed. [1] Ingestion can lead to adverse health effects.

-

H315: Causes skin irritation. [1] Direct contact with the skin can cause redness, itching, and inflammation.

-

H318: Causes serious eye damage. [1] Contact with the eyes can result in severe irritation and potentially irreversible damage.

-

H335: May cause respiratory irritation. [1] Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and discomfort.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)[1]

-

Skin Irritation (Category 2)[1]

-

Serious Eye Damage (Category 1)[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation[1]

Toxicological Profile

The toxicological properties of this compound have not been exhaustively investigated.[4] The primary concerns are its acute effects upon direct contact or ingestion.

-

Skin and Eye Irritation: The compound is a skin irritant and can cause serious, potentially permanent, eye damage.[1] The aldehyde functional group can react with biological macromolecules, contributing to its irritant effects.

-

Respiratory Irritation: As with many aldehydes, the vapor or dust of this compound is irritating to the respiratory system.[1]

-

Chronic Exposure: No data is available regarding the long-term effects of exposure, such as carcinogenicity or reproductive toxicity.[5][6]

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial.

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[7][8][9]

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[8] Standard safety glasses may not provide adequate protection.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[7][8] A lab coat or chemical-resistant apron should also be worn to protect against skin contact.[8] Contaminated clothing should be removed immediately and washed before reuse.[4][10]

-

Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[8][9]

Caption: Required PPE workflow before handling this compound.

General Handling Practices